![molecular formula C10H18N2O3S B14260505 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one CAS No. 189361-48-6](/img/structure/B14260505.png)
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one is a complex organic compound that belongs to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a sulfonyl group and a diazabicyclo nonane core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors to form the diazabicyclo nonane structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the diazabicyclo nonane core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antiprotozoal activity, where the compound targets key enzymes in the metabolic pathways of the parasites .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.2.2]nonane: This compound shares the same bicyclic core but lacks the sulfonyl group.
2-Azabicyclo[3.2.2]nonane: Another similar compound with a different substitution pattern.
Uniqueness
The presence of the sulfonyl group in 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one imparts unique chemical and biological properties that are not observed in its analogs. This functional group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
189361-48-6 |
|---|---|
Fórmula molecular |
C10H18N2O3S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
4-propylsulfonyl-1,4-diazabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C10H18N2O3S/c1-2-7-16(14,15)12-9-3-5-11(6-4-9)8-10(12)13/h9H,2-8H2,1H3 |
Clave InChI |
NDIGWTUEQDQEKW-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1C2CCN(CC2)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


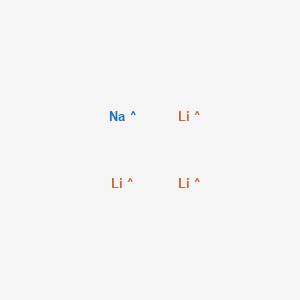
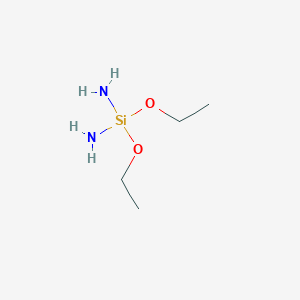
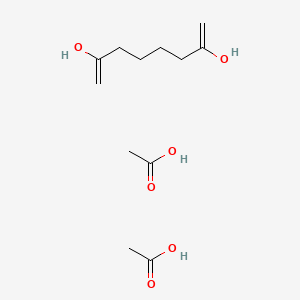
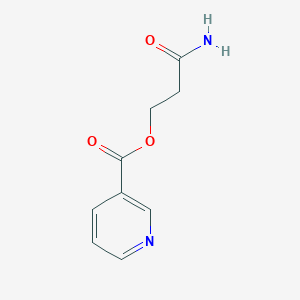
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
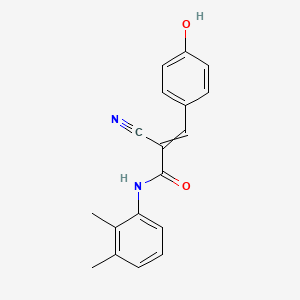
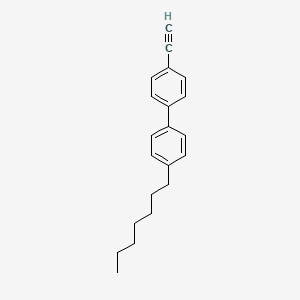
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)

